Cas no 5464-79-9 (2-Amino-4-methoxybenzothiazole)

2-Amino-4-methoxybenzothiazole 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-methoxybenzothiazole
- 4-methoxybenzothiazol-2-ylamine
- 4-Methoxy-1,3-benzothiazol-2-amine
- 4-Methoxy-2-aminobenzothiazole
- 4-methoxybenzo[d]thiazol-2-amine
- 4-Methoxy-benzothiazol-2-ylamine
- 2-Amino-4-methoxy-benzothiazole
- 2-Benzothiazolamine, 4-methoxy-
- Benzothiazole, 2-amino-4-methoxy-
- 4-Methoxybenzothiazole-2-ylamine
- YEBCRAVYUWNFQT-UHFFFAOYSA-N
- 2-amino-4-methoxy-1,3-benzothiazole
- 7E3D8644F2
- 2-Amino-4-methoxybenz
- MLS002152866
- SR-01000390818
- 5464-79-9
- MFCD00005792
- SB18598
- AMINO-4-METHOXYBENZOTHIAZOLE, 2-
- SR-01000390818-1
- InChI=1/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10
- FS-2258
- CAS-5464-79-9
- EINECS 226-763-1
- methoxybenzo[d]thiazol-2-amine
- IFLab1_006388
- SY031704
- BIDD:GT0141
- AKOS000274148
- NCGC00091406-01
- EN300-02268
- 4-Methoxy-1,3-benzothiazol-2-ylamine #
- HMS1430D07
- NCGC00091406-02
- 2-Amino-methoxybenzothiazole
- Tox21_200251
- SCHEMBL624781
- (4-METHOXYBENZOTHIAZOL-2-YL)AMINE
- DTXCID204484
- NSC28740
- F1911-0005
- 2-Amino-4-methoxybenzothiazol
- STR07534
- NCGC00257805-01
- 4-27-00-05446 (Beilstein Handbook Reference)
- AC-31697
- CS-0054537
- Oprea1_723719
- W-203061
- WLN: T56 BN DSJ CZ IO1
- 2-amino 4-methoxy benzothiazole
- HMS3039I11
- NS00033157
- CHEMBL1487454
- FT-0611118
- DTXSID4024484
- AMY4293
- SMR001224486
- NSC 28740
- 4-METHOXY-2-BENZOTHIAZOLAMINE
- 2-Amino-4-methoxybenzothiazole, 96%
- BENZOTHIAZOLE, 1-AMINO-3-METHOXY-
- Q27268135
- Z104442614
- UNII-7E3D8644F2
- A14014
- NSC-28740
- BRN 0141363
- DB-020437
- A2454
- DB-349477
-
- MDL: MFCD00005792
- インチ: 1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10)
- InChIKey: YEBCRAVYUWNFQT-UHFFFAOYSA-N
- ほほえんだ: S1C(N([H])[H])=NC2=C(C([H])=C([H])C([H])=C12)OC([H])([H])[H]
- BRN: 0141363
計算された属性
- せいみつぶんしりょう: 180.03600
- どういたいしつりょう: 180.036
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2425 (rough estimate)
- ゆうかいてん: 154.0 to 158.0 deg-C
- ふってん: 347.5℃ at 760 mmHg
- フラッシュポイント: 163.9 °C
- 屈折率: 1.5690 (estimate)
- すいようせい: <0.1 g/100 mL at 19.5 ºC
- PSA: 76.38000
- LogP: 2.46830
- ようかいせい: 水に可溶であり、19.5ºCでは<0.1 g/100 ml
- かんど: 空気に敏感である
2-Amino-4-methoxybenzothiazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36
- RTECS番号:DL2000000
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/21/22
- セキュリティ用語:S36
2-Amino-4-methoxybenzothiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Amino-4-methoxybenzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2454-5G |
2-Amino-4-methoxybenzothiazole |
5464-79-9 | >98.0%(HPLC) | 5g |
¥1690.00 | 2024-04-16 | |
Ambeed | A1473514-100mg |
2-Amino-4-methoxybenzothiazole |
5464-79-9 | 95% | 100mg |
$5.00 | 2022-05-09 | |
abcr | AB168430-5 g |
2-Amino-4-methoxy-benzothiazole, 97%; . |
5464-79-9 | 97% | 5g |
€168.70 | 2023-05-08 | |
eNovation Chemicals LLC | D404601-500g |
4-Methoxy-2-aminobenzothiazole |
5464-79-9 | 97% | 500g |
$2500 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71670-5g |
2-Amino-4-methoxybenzothiazole |
5464-79-9 | 5g |
¥336.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71670-250mg |
2-Amino-4-methoxybenzothiazole |
5464-79-9 | 250mg |
¥116.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125177-1g |
2-Amino-4-methoxybenzothiazole |
5464-79-9 | 98% | 1g |
¥44.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125177-25g |
2-Amino-4-methoxybenzothiazole |
5464-79-9 | 98% | 25g |
¥530.00 | 2024-05-09 | |
eNovation Chemicals LLC | Y1194891-5g |
2-Amino-4-methoxybenzothiazole |
5464-79-9 | 96% | 5g |
$115 | 2023-08-31 | |
Life Chemicals | F1911-0005-5g |
4-methoxy-1,3-benzothiazol-2-amine |
5464-79-9 | 95% | 5g |
$66.0 | 2023-09-07 |
2-Amino-4-methoxybenzothiazole 関連文献
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1. 183. 1,2,3-Benzothiadiazole. Part III. Electrophilic substitution in 5- and 7-amino-1,2,3-benzothiadiazoles and the preparation of some substituted 1,2,3-benzothiadiazolesE. R. Ward,D. D. Heard J. Chem. Soc. 1965 1023
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2. 183. 1,2,3-Benzothiadiazole. Part III. Electrophilic substitution in 5- and 7-amino-1,2,3-benzothiadiazoles and the preparation of some substituted 1,2,3-benzothiadiazolesE. R. Ward,D. D. Heard J. Chem. Soc. 1965 1023
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W. H. Poesche J. Chem. Soc. B 1971 368
2-Amino-4-methoxybenzothiazoleに関する追加情報
2-Amino-4-Methoxybenzothiazole: A Comprehensive Overview
2-Amino-4-Methoxybenzothiazole, also known by its CAS number 5464-79-9, is a heterocyclic organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring. The presence of an amino group (-NH₂) at the 2-position and a methoxy group (-OCH₃) at the 4-position imparts unique electronic and structural properties to the molecule. These features make it a valuable component in various chemical applications, including pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of 2-Amino-4-Methoxybenzothiazole as a building block for constructing functional materials. For instance, researchers have explored its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The compound's ability to act as a ligand, coordinating with metal ions such as copper, zinc, and iron, has been extensively investigated. These findings underscore its importance in the development of porous materials with applications in gas storage, catalysis, and sensing technologies.
In the pharmaceutical industry, 2-Amino-4-Methoxybenzothiazole has been utilized as an intermediate in drug discovery programs. Its structure provides a versatile platform for modifying pharmacokinetic properties and enhancing bioavailability. For example, derivatives of this compound have been studied for their potential anti-inflammatory and antioxidant activities. Recent research has demonstrated that certain analogs exhibit promising results in inhibiting enzymes associated with chronic inflammatory diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX).
The synthesis of 2-Amino-4-Methoxybenzothiazole typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde under alkaline conditions. This method ensures high yields and good purity of the final product. Advances in catalytic methods, such as the use of transition metal catalysts, have further enhanced the efficiency of these reactions.
In terms of physical properties, 2-Amino-4-Methoxybenzothiazole exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum reveals strong absorption bands in the visible region, which is attributed to the conjugated π-system within the benzothiazole framework. This property makes it suitable for applications in optoelectronic devices, where light absorption plays a critical role.
The environmental impact of 2-Amino-4-Methoxybenzothiazole has also been a topic of recent research. Studies have shown that under aerobic conditions, the compound undergoes biodegradation through microbial action. However, its persistence in aquatic environments remains a concern, particularly in regions with limited wastewater treatment infrastructure. Regulatory agencies are increasingly focusing on developing guidelines to minimize its environmental footprint while ensuring safe industrial practices.
In conclusion, 2-Amino-4-Methoxybenzothiazole, with its CAS number 5464-79-9, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methods and material science continue to unfold, the potential for new applications of this compound is expected to grow significantly.
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